3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique fusion of triazole, pyridazine, and thienopyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienopyridine derivative with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole ring but differs in the fused thiadiazine moiety.
1,2,4-triazolo[4,3-a]pyrimidine: Similar triazole ring but fused with a pyrimidine ring.
Thienopyridine derivatives: Contain the thienopyridine moiety but lack the triazole and pyridazine rings.
Uniqueness
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of triazole, pyridazine, and thienopyridine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H13N5S |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H13N5S/c1-9-14-15-12-2-3-13(16-18(9)12)17-6-4-11-10(8-17)5-7-19-11/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
RNVHTTXNJNBFOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC4=C(C3)C=CS4 |
Origin of Product |
United States |
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